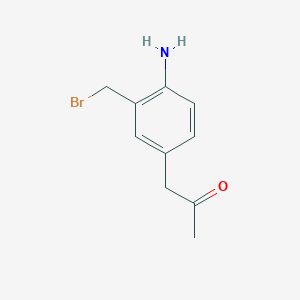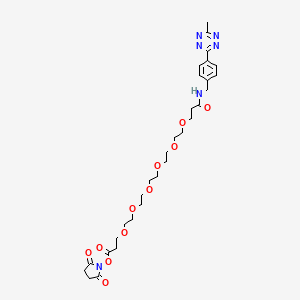
Methyltetrazine-amino-PEG6-CH2CH2COONHS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-amino-PEG6-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves multiple steps:
Formation of Methyltetrazine: Methyltetrazine is synthesized through a series of chemical reactions involving tetrazine derivatives.
PEGylation: The methyltetrazine group is then conjugated to a six-unit polyethylene glycol (PEG) spacer.
NHS Ester Formation:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices (cGMP) to ensure product quality and safety.
化学反应分析
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2COONHS undergoes various chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amine Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, primary amines.
Conditions: Typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the functional groups.
Major Products
The major products formed from these reactions are stable bioconjugates, which are used in various applications such as drug delivery and molecular imaging.
科学研究应用
Methyltetrazine-amino-PEG6-CH2CH2COONHS has a wide range of scientific research applications:
Chemistry: Used as a bioconjugation reagent for site-specific labeling of biomolecules.
Biology: Employed in activity-based protein profiling to visualize enzyme activities in situ.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the synthesis of functionalized polymers and materials for various industrial applications .
作用机制
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COONHS involves:
Bioorthogonal Chemistry:
Bioconjugation: The NHS ester reacts with primary amines to form stable amide bonds, enabling the conjugation of the compound to various biomolecules.
相似化合物的比较
Methyltetrazine-amino-PEG6-CH2CH2COONHS is unique due to its combination of methyltetrazine and NHS ester groups, which provide versatile reactivity for bioconjugation. Similar compounds include:
Methyltetrazine-PEG6-amine HCl salt: Features a methyltetrazine moiety and a primary amine functional group.
Tetrazine-PEG4-amine HCl salt: Contains a tetrazine group and a shorter PEG spacer.
These compounds share similar functionalities but differ in their PEG spacer lengths and specific reactive groups, making this compound particularly suitable for applications requiring longer PEG spacers and dual reactivity .
属性
分子式 |
C30H42N6O11 |
|---|---|
分子量 |
662.7 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H42N6O11/c1-23-32-34-30(35-33-23)25-4-2-24(3-5-25)22-31-26(37)8-10-41-12-14-43-16-18-45-20-21-46-19-17-44-15-13-42-11-9-29(40)47-36-27(38)6-7-28(36)39/h2-5H,6-22H2,1H3,(H,31,37) |
InChI 键 |
VFSVGVKVKKGKJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





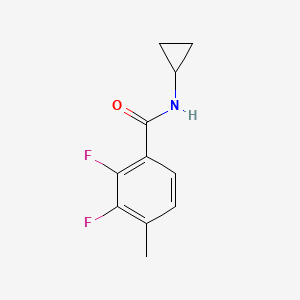
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)

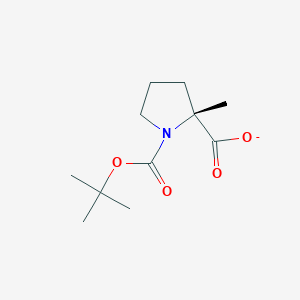
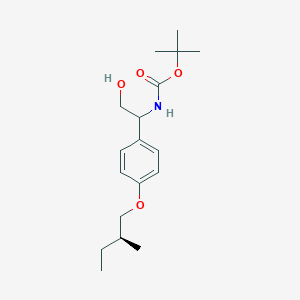

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)

